Cas no 2172244-71-0 (2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid)

2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a furan-2-ylformamido moiety and a tert-butyl-like steric hindrance from the 2-methylpropanoic acid group, enhancing its utility in constructing structurally complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of constrained or modified amino acid residues, enabling tailored peptide design. This reagent is particularly valuable in medicinal chemistry and biochemical research, where precise control over peptide conformation and functionality is required. High purity and stability further support its use in demanding synthetic workflows.
2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid structure
2172244-71-0 structure
Product Name:2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid
CAS No:2172244-71-0
MF:C26H26N2O6
MW:462.494447231293
CID:6269006
PubChem ID:165577139
Update Time:2025-06-13

2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid
    • 2-{N-ethyl-1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-yl]formamido}-2-methylpropanoic acid
    • 2172244-71-0
    • EN300-1539184
    • Inchi: 1S/C26H26N2O6/c1-4-28(26(2,3)24(30)31)23(29)22-21(13-14-33-22)27-25(32)34-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-14,20H,4,15H2,1-3H3,(H,27,32)(H,30,31)
    • InChI Key: NENFEGIUFNOCQW-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=COC=1C(N(CC)C(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 462.17908655g/mol
  • Monoisotopic Mass: 462.17908655g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 748
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 109Ų

2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid Pricemore >>

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Additional information on 2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid

Introduction to 2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid (CAS No. 2172244-71-0)

2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid, identified by its CAS number 2172244-71-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fused heterocyclic system and multiple functional groups. The presence of a furan ring, combined with an N-ethyl substituent and a fluorenylmethoxycarbonyl (Fmoc) protective group, makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural complexity of 2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid is not merely a matter of academic curiosity but also holds practical implications for its potential biological activity. The Fmoc group, commonly used in peptide synthesis, suggests that this compound may be involved in the development of peptide mimetics or protease inhibitors. Additionally, the fluorene moiety is known for its photophysical properties, which could make this compound useful in photochemical or bioimaging applications.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Heterocycles such as furans have been extensively studied for their role in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer agents. The specific arrangement of atoms in 2-{N-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-2-methylpropanoic acid may contribute to unique interactions with biological targets, making it an attractive scaffold for medicinal chemists.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group necessitates anhydrous conditions and careful handling to prevent degradation. Similarly, the incorporation of the furan ring requires expertise in cyclization reactions and functional group transformations. These synthetic challenges underscore the importance of advanced chemical techniques and methodologies in the preparation of such complex molecules.

From a computational chemistry perspective, the study of 2-{N-ethyl-1-3-({(9H-fluoren-9-ylmethoxycarbonyl}amino)furan-2-yldiamide}-2-methylpropanoic acid (CAS No. 2172244 71 0) has revealed intriguing insights into its electronic structure and reactivity. Molecular modeling studies suggest that the presence of the fluorene ring enhances the compound's rigidity, which could influence its binding affinity to biological targets. Additionally, the electron-withdrawing nature of the Fmoc group may modulate the electronic properties of the molecule, affecting its interactions with enzymes or receptors.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The combination of a rigid aromatic core with functional groups capable of further derivatization makes this molecule a versatile building block for designing novel materials with tailored properties.

In clinical research, 2-{N-(Ethyl)-1-(3-{(Fluorenylmethoxycarbonyl)amino}furan 2 yl)carbamoylamino} 2 methylpropanoic acid (CAS No 2172244710) is being investigated for its potential role in modulating inflammatory pathways. Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting key enzymes involved in cytokine production. These findings align with broader trends in drug discovery, where targeting inflammation is recognized as a critical strategy for treating chronic diseases such as arthritis and autoimmune disorders.

The chemical diversity inherent in this molecule also opens up possibilities for structure-based drug design. By systematically modifying specific functional groups or substituents, researchers can generate libraries of analogs with varying biological profiles. This approach allows for the optimization of pharmacokinetic properties while maintaining or enhancing target specificity—a cornerstone principle in modern drug development.

As our understanding of molecular interactions continues to evolve, so too does our ability to harness compounds like CAS No 2172244710 for therapeutic purposes. Advances in biotechnology and synthetic chemistry have made it possible to design and synthesize increasingly complex molecules with precision and efficiency. This progress bodes well for future discoveries where compounds like this one may play a pivotal role.

In conclusion,CAS No 2172244710 represents more than just an interesting chemical entity; it embodies the intersection of innovation and tradition within pharmaceutical research. Its intricate structure offers both challenges and opportunities for scientists seeking new ways to address unmet medical needs through targeted molecular design.

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